molecular formula C8H7N3 B1273769 2-(1H-Pyrazol-3-Yl)Pyridine CAS No. 75415-03-1

2-(1H-Pyrazol-3-Yl)Pyridine

Cat. No. B1273769
CAS RN: 75415-03-1
M. Wt: 145.16 g/mol
InChI Key: HKEWOTUTAYJWQJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This structural motif is of interest due to its potential applications in coordination chemistry and its relevance in the synthesis of biologically active compounds. The pyrazole and pyridine rings provide a versatile scaffold for further functionalization and the introduction of various substituents, which can significantly alter the chemical and physical properties of the resulting compounds .

Synthesis Analysis

The synthesis of 2-(1H-Pyrazol-3-yl)pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives has been reported, which are used as ligands in coordination chemistry . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, providing a direct route for the preparation of these compounds . Other synthetic approaches include the cyclization reaction from dichloro-methylnicotinonitrile to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds .

Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrazol-3-yl)pyridine derivatives has been studied using various techniques such as X-ray crystallography. For example, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a pyrazolo[1,5-a]pyridine unit revealed a monoclinic spatial structure with coplanar aromatic rings . Similarly, the structure of novel 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives has been elucidated, showing the existence of these compounds as the 3-hydroxy tautomer .

Chemical Reactions Analysis

2-(1H-Pyrazol-3-yl)pyridine derivatives participate in various chemical reactions, forming complexes with different metals. For instance, iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives have been characterized, exhibiting intermolecular hydrogen bonding and partial spin-state transitions . Additionally, (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes have been synthesized and shown to be active catalysts in ethylene oligomerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Pyrazol-3-yl)pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the photoluminescent properties of these compounds have been investigated, with some exhibiting blue fluorescence in methanol solution at room temperature . The introduction of bulky substituents can lead to the formation of supramolecular architectures through hydrogen bonding and other weak molecular interactions . The optical properties, such as absorption and fluorescence spectra, are also affected by the conjugation system present in the derivatives .

Scientific Research Applications

Photoinduced Tautomerization Studies

Studies on derivatives of 2-(1H-pyrazol-3-yl)pyridine (PPP) like 2-(4-methyl-1H-pyrazol-5-yl)pyridine (MPP) and 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP) have shown that these compounds exhibit three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT) in dimers, and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These findings are significant for understanding dual luminescence and irreversible kinetic coupling in fluorescence bands, applicable in photochemical studies (Vetokhina et al., 2012).

Synthesis and Applications in Material Science

2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have applications in synthesizing multi-functional spin-crossover switches, emissive elements for biomedical sensors, and functional soft materials. Their use in catalysis also showcases the versatility of these compounds in material science and engineering (Halcrow, 2014).

Optoelectronic Applications

PPP derivatives, like 3-(1H-Pyrazol-1-yl)pyridine, have been utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials show significant potential in improving optoelectronic parameters, including high triplet energy and efficiency in blue and green PhOLEDs, underlining their relevance in advanced display technologies (Li et al., 2016).

Biomedical Research

PPP derivatives have found extensive use in biomedical research, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in numerous studies and patents. Their diverse substituents and synthetic methods make them suitable for various biomedical applications, highlighting their significance in drug development and related fields (Donaire-Arias et al., 2022).

Spin-State Chemistry in Iron Complexes

PPP and its derivatives have been studied in the context of spin-crossover research, particularly in iron complexes. Understanding the structural distortions and spin-state transitions in these complexes has implications for developing materials with specific magnetic properties, useful in information storage and other technological applications (Cook et al., 2015).

properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWOTUTAYJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383939, DTXSID201257571
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-Yl)Pyridine

CAS RN

75415-03-1, 192711-21-0
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Pyrazol-3-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-3-Yl)Pyridine
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2-(1H-Pyrazol-3-Yl)Pyridine
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2-(1H-Pyrazol-3-Yl)Pyridine
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2-(1H-Pyrazol-3-Yl)Pyridine
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2-(1H-Pyrazol-3-Yl)Pyridine
Reactant of Route 6
2-(1H-Pyrazol-3-Yl)Pyridine

Citations

For This Compound
113
Citations
FL Yang, BB Liang, JH Zhang, WH Wu… - Transition Metal …, 2018 - Springer
Three Cu(II) complexes: [Cu 2 (μ-L) 2 (HCOO) 2 (H 2 O) 2 ] (1), [Cu 2 (μ-L) 2 (NO 3 ) 2 ] (2), and [Cu 4 (μ-L) 6 (CH 3 COO) 2 ]·2H 2 O (3) constructed from 2-(1H-pyrazol-3-yl) pyridine (HL…
Number of citations: 6 link.springer.com
NSY Abdolla, DL Davies, MP Lowe, K Singh - Dalton Transactions, 2020 - pubs.rsc.org
Bis-cyclometallated Ir(III) complexes containing 2-(1H-pyrazol-3-yl)pyridine ligands have been synthesised. Their absorption is almost unchanged with changes in pH however the …
Number of citations: 2 pubs.rsc.org
L Ni, JL Zhao, H Wei - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, [Zn(C8H3NO6)(C8H7N3)2(H2O)]·0.5H2O, the ZnII atom shows a distorted octahedral ZnN4O2 coordination environment and is bonded to two 3-(2-pyridyl)-1H-…
Number of citations: 2 scripts.iucr.org
L Ni, JL Zhao, H Wei - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, [Mn(C8H3NO6)(C8H7N3)2(H2O)]·0.5H2O, the Mn2+ ion is octahedrally coordinated by two 2-(1H-pyrazol-3-yl)pyridine ligands, one 4-nitrophthalate ligand and …
Number of citations: 1 scripts.iucr.org
BJ Al-Hourani, K Banert, B Walfort… - Analytical Sciences: X-ray …, 2006 - jstage.jst.go.jp
The title compound, C12H10N4S (3), crystallizes in the monoclinic space group P21/c, with cell constants a= 5.6627 (10) Å, b= 27.640 (5) Å, c= 7.5634 (14) Å, β= 99.976 (3), and Z= 4. …
Number of citations: 2 www.jstage.jst.go.jp
H Cai, Y Guo, JG Li - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The molecular structure of the mononuclear complex, [Cd(SCN)2(C8H7N3)2], contains a CdII atom in a distorted octahedral coordination defined by five N atoms from two bidentate …
Number of citations: 3 scripts.iucr.org
QH Yi, F Jiang, X Zhang, K Zeng… - … New Crystal Structures, 2014 - degruyter.com
Crystal structure of di-μ2-chlorido-dichlorido-bis[(2-(1H-pyrazol-3-yl)- pyridine-κ2N,N’)dicopper(II)], C16H12Cl4Cu2N6 Page 1 Crystal structure of di-μ2-chlorido-dichlorido-bis[(2-(1H-pyrazol-3-yl)pyridine-κ2N,N’)dicopper(II)] …
Number of citations: 0 www.degruyter.com
赵文秀, 董顺福, 张伟萍, 彭军, 庞海军 - 结构化学, 2009 - cqvip.com
: The title compound,[Ni (C8N3H7) 3] 4 [Mo8O26] 2· 6H2O 1, has been synthesized from the reaction of 2-(1H-pyrazol-3-yl)-pyridine (L) with (NH4) 2MoO4· 2H2O and NiCl2· 6H2O. …
Number of citations: 2 www.cqvip.com
JH Guo - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the mononuclear title complex, [Cd(C8H4O4)(C8H7N3)2(H2O)], the CdII atom is six-coordinated in a distorted octahedral geometry by four N atoms from two bidentate chelating 2-(1H…
Number of citations: 1 scripts.iucr.org
A Hoffmann, U Flörke… - … : Online Journal of …, 2012 - pdfs.semanticscholar.org
The new ligand tris (3-(pyridin-2-yl)-1H-pyrazol-1-yl) methane (HC (3-Pypz) 3, 1) has been synthesised by the reaction of 2-(1H-pyrazol-3-yl) pyridine with CHCl3 and Na2CO3 under …
Number of citations: 2 pdfs.semanticscholar.org

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